
4-(1,1-Difluoroethyl)-2,5-difluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1,1-Difluoroethyl)-2,5-difluoropyridine is a chemical compound used in scientific research for various applications. It is a pyridine derivative with the molecular formula C7H4F4N. This chemical compound has gained attention due to its unique properties, which make it useful in various research fields.
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Chemistry and Molecular Assemblies
The research by Jin et al. (2017) explores the self-assemblies of partially fluorinated molecules, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. They focused on the systematic investigation of these assemblies on Au(111) using low-temperature scanning tunneling microscopy. Their findings demonstrate that multiple weak hydrogen bonds, such as C H⋯F and C H⋯N, can be efficiently applied to tune molecular orientations and self-assembly structures (Jin et al., 2017).
2. Synthesis and Functionalization of Halopyridines
Schlosser et al. (2005) discussed the regiochemically flexible substitutions of halopyridines, which are closely related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study reveals that the introduction of a trialkylsilyl group in specific positions can completely reverse the regioselectivity of these reactions, highlighting a significant aspect of the chemical behavior of such compounds (Schlosser et al., 2005).
3. Applications in Organic Synthesis
Bobbio and Schlosser (2005) applied the concept of "regioexhaustive substitution" to difluoropyridines, including 2,5-difluoropyridine. Their approach enabled the regioselective metalation and subsequent carboxylation of all vacant positions on the pyridine ring. This methodological advancement provides a versatile tool for synthesizing various fluorinated pyridinecarboxylic acids from each starting material (Bobbio & Schlosser, 2005).
4. Development of Novel Pharmaceuticals
Mishra et al. (2014) investigated the construction of tetracationic hetero-bimetallacycles, including compounds related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine. Their study focused on developing these complexes for anticancer potency, demonstrating their effectiveness against various cancer cell lines. This research provides insights into the potential application of such compounds in cancer therapy (Mishra et al., 2014).
5. Advances in Fluorinated Groups for Pharmaceuticals
Carbonnel et al. (2019) highlighted the significance of fluorine-containing molecules in pharmaceutical and agrochemical industries. Their review focuses on the design and study of emergent fluorinated groups, particularly the CF2Me residue, which is attractive for use as a bioisostere. This work underscores the importance of fluorinated moieties, including those related to 4-(1,1-Difluoroethyl)-2,5-difluoropyridine, in drug design (Carbonnel et al., 2019).
6. Photodynamic Therapy and Supramolecular Chemistry
Other studies, such as those by Maleki (2015), Nowak and Robins (2006), and Timperley et al. (2005), further explore the synthesis, functionalization, and applications of fluorinated pyridine derivatives in various fields, including their potential use in photodynamic cell–specific cancer therapy and nerve agent poisoning treatment. These findings contribute to the broader understanding of the chemical properties and potential applications of 4-(1,1-Difluoroethyl)-2,5-difluoropyridine and its related compounds in scientific research (Maleki, 2015); (Nowak & Robins, 2006); (Timperley et al., 2005).
Eigenschaften
IUPAC Name |
4-(1,1-difluoroethyl)-2,5-difluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4N/c1-7(10,11)4-2-6(9)12-3-5(4)8/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRZVGBMJBQIHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoroethyl)-2,5-difluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(methylethyl)phenyl]-2-naphtho[2,1-b]furanylacetamide](/img/structure/B2384589.png)
![2,6-Dioxa-9-Aza-Spiro[4.5]Decane Hydrochloride](/img/structure/B2384590.png)
![Methyl 6-(5-cyclopropylisoxazole-3-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2384591.png)

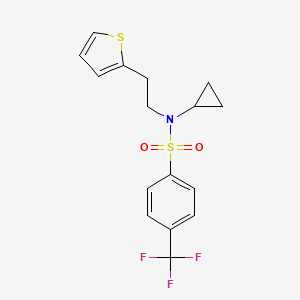
![N-(3-chlorophenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2384595.png)
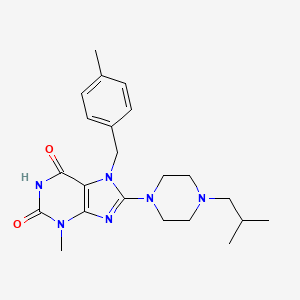
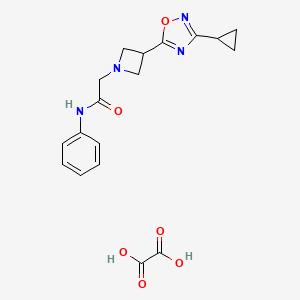

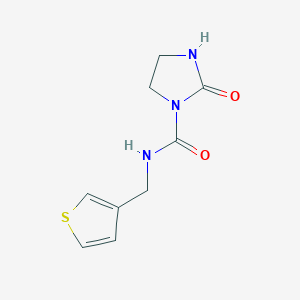
![3-benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2384603.png)
![2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2384604.png)
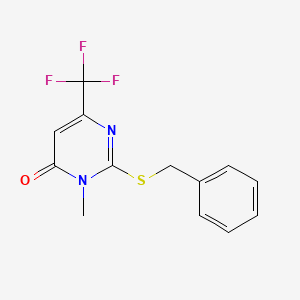
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2384609.png)